molecular formula C14H11BrOSe B14259508 Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- CAS No. 176543-80-9

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-

Cat. No.: B14259508
CAS No.: 176543-80-9
M. Wt: 354.11 g/mol
InChI Key: ITUFDGWZZMDRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is an organic compound that features both bromine and selenium atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include selenoxide derivatives, alcohol derivatives, and various substituted ethanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and selenium atoms allows the compound to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-bromophenyl)-: Lacks the selenium atom, making it less versatile in terms of chemical reactivity.

    Ethanone, 1-(4-chlorophenyl)-2-(phenylseleno)-: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

    Ethanone, 1-(4-bromophenyl)-2-(methylseleno)-:

Uniqueness

Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is unique due to the presence of both bromine and selenium atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these elements allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

176543-80-9

Molecular Formula

C14H11BrOSe

Molecular Weight

354.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenylselanylethanone

InChI

InChI=1S/C14H11BrOSe/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

ITUFDGWZZMDRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.